molecular formula C19H18N2O4S B2910074 N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 2034314-80-0

N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2910074
CAS RN: 2034314-80-0
M. Wt: 370.42
InChI Key: RCZPORCDDWEFPJ-UHFFFAOYSA-N
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Description

“N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide”, commonly known as NFMPT, is a novel organic compound that has gained attention in the scientific community due to its potential applications across various fields. It is a part of the thiophene class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives, like NFMPT, is a topic of interest for medicinal chemists. They are synthesized through various methods, including the protodeboronation of pinacol boronic esters . Another method involves the reaction of 1,3,5-tris(5-bromofuran-2-yl)benzene with 2-thiophenylboronic acid .


Molecular Structure Analysis

The molecular formula of NFMPT is C18H17NO4S, and it has a molecular weight of 343.4. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Thiophene derivatives, including NFMPT, are known to undergo various chemical reactions. For instance, the protodeboronation of pinacol boronic esters is a notable reaction associated with these compounds .


Physical And Chemical Properties Analysis

Thiophene, a key component of NFMPT, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Future Directions

The future research directions for NFMPT and other thiophene derivatives involve further exploration of their therapeutic properties and potential applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-17(13-5-2-1-3-6-13)16-9-8-15(26-16)12-21-19(24)18(23)20-11-14-7-4-10-25-14/h1-10,17,22H,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZPORCDDWEFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

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